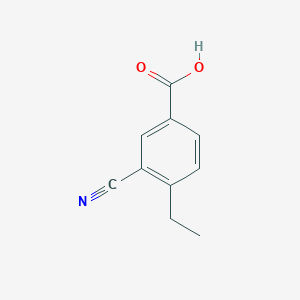
1-(3-フルオロフェノキシ)プロパン-2-オール
概要
説明
1-(3-Fluorophenoxy)propan-2-ol is an organic compound with the molecular formula C9H11FO2 and a molecular weight of 170.18 g/mol . This compound is characterized by the presence of a fluorine atom attached to a phenoxy group, which is further connected to a propanol moiety. It is used in various scientific research applications due to its unique chemical properties.
科学的研究の応用
1-(3-Fluorophenoxy)propan-2-ol is utilized in various fields of scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of biochemical pathways and interactions involving fluorinated compounds.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(3-Fluorophenoxy)propan-2-ol . These factors could include the physiological environment within the body, such as pH and temperature, as well as external factors like storage conditions.
生化学分析
Biochemical Properties
1-(3-Fluorophenoxy)propan-2-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in proteomics research due to its ability to interact with specific proteins . The nature of these interactions often involves binding to active sites or altering the conformation of proteins, thereby affecting their activity. This compound’s interactions with enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction.
Cellular Effects
1-(3-Fluorophenoxy)propan-2-ol influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain studies, derivatives of phenoxypropan-2-ol have shown potential anticancer properties by inducing apoptosis in tumor cells . This compound can modulate the expression of genes related to cell cycle regulation and apoptosis, thereby impacting cell proliferation and survival.
Molecular Mechanism
The molecular mechanism of action of 1-(3-Fluorophenoxy)propan-2-ol involves its binding interactions with biomolecules. It can bind to specific proteins and enzymes, leading to changes in their activity. For instance, it may inhibit or activate enzymes by binding to their active sites or allosteric sites . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Fluorophenoxy)propan-2-ol can change over time. Its stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to changes in its effectiveness . Long-term exposure to 1-(3-Fluorophenoxy)propan-2-ol in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-(3-Fluorophenoxy)propan-2-ol vary with different dosages in animal models. At lower doses, it may have minimal or beneficial effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. Toxicity studies have shown that high doses of this compound can cause adverse effects, including cellular damage and organ toxicity.
Metabolic Pathways
1-(3-Fluorophenoxy)propan-2-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with biological molecules . These interactions can affect metabolic flux and the levels of specific metabolites within cells.
Transport and Distribution
The transport and distribution of 1-(3-Fluorophenoxy)propan-2-ol within cells and tissues are crucial for its biological activity. It can be transported by specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it may localize to specific compartments or organelles, where it can exert its effects. The distribution of this compound within tissues can also influence its overall effectiveness and toxicity.
Subcellular Localization
The subcellular localization of 1-(3-Fluorophenoxy)propan-2-ol is important for its activity and function. It may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be found in the cytoplasm or other organelles, where it can interact with enzymes and other proteins involved in metabolic processes.
準備方法
The synthesis of 1-(3-Fluorophenoxy)propan-2-ol typically involves the reaction of 3-fluorophenol with epichlorohydrin in the presence of a base, followed by the reduction of the resulting epoxide . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like sodium hydroxide. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
1-(3-Fluorophenoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols or hydrocarbons, typically using reagents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
類似化合物との比較
1-(3-Fluorophenoxy)propan-2-ol can be compared with similar compounds such as:
Fluconazole: A widely used antifungal drug with a similar fluorophenoxy structure.
1-(4-Fluorophenoxy)propan-2-ol: A structural isomer with the fluorine atom in a different position, leading to different chemical and biological properties.
1-(3-Chlorophenoxy)propan-2-ol: A compound with a chlorine atom instead of fluorine, which can result in different reactivity and applications.
The uniqueness of 1-(3-Fluorophenoxy)propan-2-ol lies in its specific fluorine substitution, which imparts distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
1-(3-fluorophenoxy)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c1-7(11)6-12-9-4-2-3-8(10)5-9/h2-5,7,11H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZFMJYKQHJPQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC(=CC=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(Thiophen-2-yl)phenyl]ethan-1-amine](/img/structure/B1442375.png)

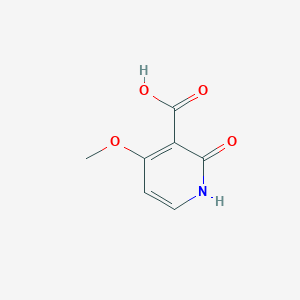
![3-Benzyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B1442381.png)

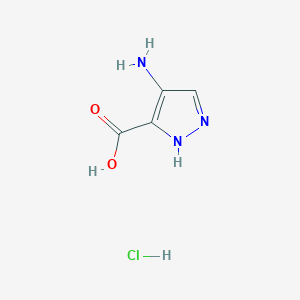
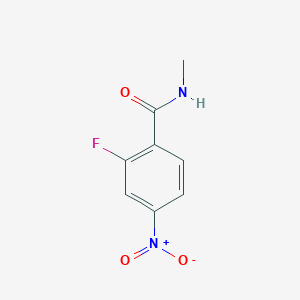
![4,5-Dihydro-1H-pyrido[3,4-B][1,4]diazepin-2(3H)-one](/img/structure/B1442386.png)

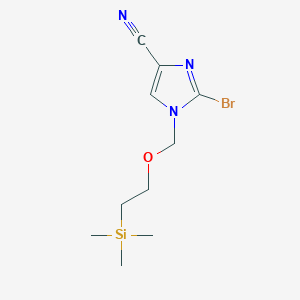

![Benzene, 2-bromo-1-[(1-methylethyl)sulfonyl]-4-nitro-](/img/structure/B1442394.png)
